molecular formula C28H19NO5 B14111258 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14111258
M. Wt: 449.5 g/mol
InChI Key: QAJZLOJSBMOEOY-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique fusion of furan, phenoxyphenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan derivatives and phenoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno-pyrrole core. Common reagents used in these reactions include Lewis acids, bases, and various solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, phenoxyphenyl compounds, and chromeno-pyrrole structures. Examples include:

  • Furan-2-ylmethanamine
  • 3-Phenoxyphenyl derivatives
  • Chromeno-pyrrole analogs

Uniqueness

What sets 2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of these structural elements, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H19NO5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H19NO5/c30-26-22-13-4-5-14-23(22)34-27-24(26)25(29(28(27)31)17-21-12-7-15-32-21)18-8-6-11-20(16-18)33-19-9-2-1-3-10-19/h1-16,25H,17H2

InChI Key

QAJZLOJSBMOEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CC5=CC=CO5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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